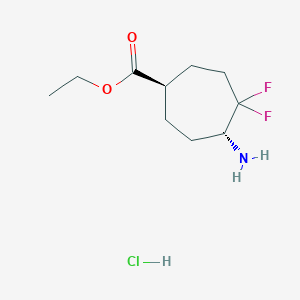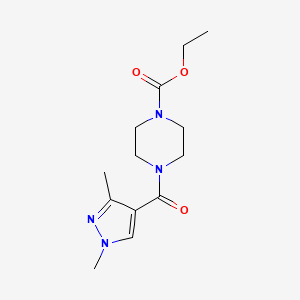
ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate” is a complex organic compound that contains a pyrazole core. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of pyrazole comprises a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The structure of the specific compound “this compound” could not be found in the retrieved sources.Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
Synthesis and Characterization
Researchers have developed several methods for synthesizing and characterizing compounds related to "ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate". For instance, the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines has been reported to produce corresponding carboxamides efficiently, demonstrating the versatility of pyrazole derivatives in organic synthesis (Milosevic et al., 2015). Additionally, the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates highlights the potential for creating halogenated derivatives, expanding the chemical space for further biological evaluation (Ivanov et al., 2017).
Biological Activity
A significant area of research involves evaluating the biological activity of pyrazole derivatives. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized, showing potent bacterial biofilm inhibition and MurB enzyme inhibition, indicating their potential as antibacterial agents (Mekky & Sanad, 2020). Another study focusing on the antimycobacterial activity of imidazo[1,2-a]pyridine-3-carboxamide derivatives revealed compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, underscoring the therapeutic potential of such derivatives (Lv et al., 2017).
Molecular Modeling and Drug Design
The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, inspired by molecular hybridization, demonstrated their utility in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, offering insights for antituberculosis drug design (Jeankumar et al., 2013). This approach emphasizes the importance of molecular modeling in identifying novel compounds with potential therapeutic applications.
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Biochemical Analysis
Cellular Effects
Pyrazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate on various types of cells and cellular processes are yet to be identified.
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound is yet to be identified.
properties
IUPAC Name |
ethyl 4-(1,3-dimethylpyrazole-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-4-20-13(19)17-7-5-16(6-8-17)12(18)11-9-15(3)14-10(11)2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSZWAYTAXJRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2720175.png)
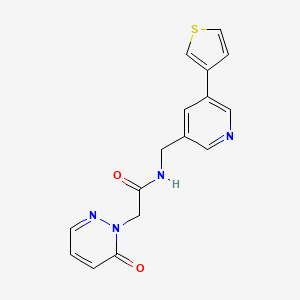
![3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2720179.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2720180.png)
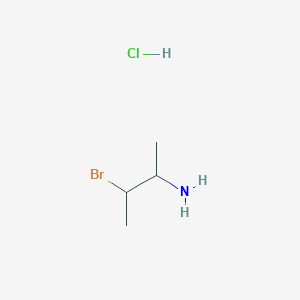
![2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2720182.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2720183.png)
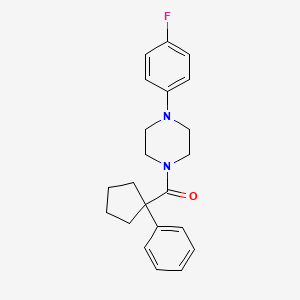
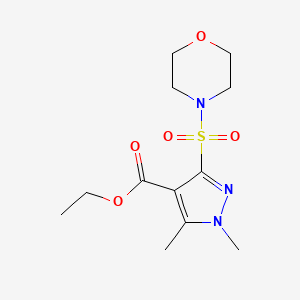

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)
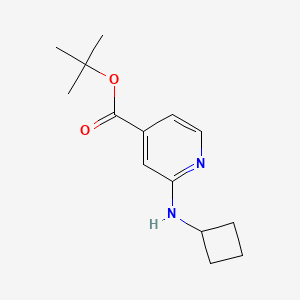
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
